(2R)-2-Amino-2-(4-hydroxyphenyl)ethan-1-OL
Overview
Description
Synthesis Analysis
The synthesis analysis of this compound is not available in the search results. The synthesis of a compound typically involves a series of chemical reactions, and the specific process can vary widely depending on the compound .Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results. Molecular structure analysis typically involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions analysis of this compound is not available in the search results. Chemical reactions analysis typically involves studying the transformation of a substance (or substances) into one or more different substances .Scientific Research Applications
Synthesis and Characterization
Research on "(2R)-2-Amino-2-(4-hydroxyphenyl)ethan-1-OL" and its derivatives primarily focuses on the synthesis and characterization of novel compounds. For instance, a study by Kurt et al. (2020) synthesized novel Schiff base ligands from reactions involving similar compounds, which were further used to prepare metal complexes with potential pharmaceutical applications. These complexes showed DNA binding activity, suggesting their suitability as drug candidates (Kurt et al., 2020). Similarly, Baran, Kaya, and Turkyilmaz (2012) developed new ligands and characterized their Pt(II) complexes, providing insights into their structure and thermal properties (Baran, Kaya, & Turkyilmaz, 2012).
Optical and Material Applications
Research extends into the optical and material sciences, where compounds derived from "this compound" are explored for their nonlinear optical properties. Abdullmajed et al. (2021) synthesized two Schiff base compounds and studied their nonlinear refractive index and optical limiting properties, indicating their potential as optical limiters (Abdullmajed et al., 2021).
Biological and Environmental Applications
In the environmental field, Onaka, Matsui, and Maruhashi (2002) identified metabolites produced by Rhodococcus sp. during the desulfurization of benzothiophene, highlighting a pathway that includes compounds structurally related to "this compound" (Onaka, Matsui, & Maruhashi, 2002). Furthermore, the synthesis and structural analysis of compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by Li, Shen, and Zhang (2015) propose applications in fluoro-containing materials due to their unique hydrogen bonding and potential for creating organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the metabolism of phenolic compounds .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to exert various biological effects, including antioxidant and anti-inflammatory activities .
Safety and Hazards
Properties
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNUYYJVXICFJ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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